N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a chroman ring system, which is a structural motif found in various bioactive molecules, and a sulfonamide group, which is known for its pharmacological properties.
Mechanism of Action
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
This compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito .
Biochemical Pathways
The compound this compound affects the parasite’s life cycle by inhibiting the formation of male gametes . This disruption in the life cycle of the parasite leads to a halt in the transmission of the parasite to the mosquito .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of male gamete formation in the malaria parasite . This leads to a disruption in the parasite’s life cycle and prevents its transmission to the mosquito .
Biochemical Analysis
Biochemical Properties
It has been found to interact with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . The compound stabilizes Pfs16 in lysates from activated mature gametocytes .
Cellular Effects
N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide has been shown to block male gamete formation in the malaria parasite life cycle . It inhibits the parasites and phenocopies the targeted deletion of Pfs16 in gametocytes . This suggests that the compound may have significant effects on cellular processes related to parasite reproduction and transmission.
Molecular Mechanism
The molecular mechanism of action of this compound involves the stabilization of the Pfs16 protein . This protein is a potential target of the compound, and its stabilization in the presence of the compound suggests a binding interaction that inhibits the normal function of Pfs16 .
Temporal Effects in Laboratory Settings
Given its nanomolar activity in blocking male gamete formation, it is likely that the compound has a rapid onset of action .
Subcellular Localization
Given its interaction with the Pfs16 protein, which is a membrane protein of the parasitophorous vacuole in Plasmodium falciparum , it is likely that the compound localizes to this subcellular compartment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves several key steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the chroman ring is introduced via selective hydroxylation.
Sulfonamide Formation: The final step involves the reaction of the 4-hydroxychroman-4-ylmethyl intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted chroman or benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific biological pathways.
Medicine: Explored for its potential as an antimalarial agent by targeting the Plasmodium parasite
Comparison with Similar Compounds
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.
N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide derivatives: Variations with different substituents on the chroman or benzene rings.
Uniqueness
This compound is unique due to its specific structural features that confer distinct biological activity, particularly its ability to inhibit malaria parasite transmission at nanomolar concentrations .
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-7-8-14(2)17(11-13)24(21,22)19-12-18(20)9-10-23-16-6-4-3-5-15(16)18/h3-8,11,19-20H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGUNJNAOUPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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